Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate involves several steps. One common method includes the reaction of benzyloxycarbonyl chloride with methyl 3-aminopropanoate in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfur trioxide-pyridine complex to introduce the sulfonic acid group .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, as well as the use of common reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate esters, while reduction can produce alcohols .
Scientific Research Applications
Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[(benzyloxy)carbonyl]amino]benzoate: Similar in structure but lacks the sulfonic acid group.
Methyl 2-{[(benzyloxy)carbonyl]amino}-6-[(tert-butoxycarbonyl)amino]hexanoate: Contains additional protecting groups.
Ethyl 2-{[(methylamino)carbonyl]amino}benzoate: Similar backbone but different substituents.
Uniqueness
Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate is unique due to the presence of both the benzyloxycarbonyl and sulfonic acid groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15NO7S |
---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C12H15NO7S/c1-19-11(14)10(8-21(16,17)18)13-12(15)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,15)(H,16,17,18) |
InChI Key |
ZOYDVTMNUKPKQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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